molecular formula C15H16N2O3S2 B2920320 N-(1,1-dioxothiolan-3-yl)-2-quinolin-8-ylsulfanylacetamide CAS No. 712307-26-1

N-(1,1-dioxothiolan-3-yl)-2-quinolin-8-ylsulfanylacetamide

Cat. No.: B2920320
CAS No.: 712307-26-1
M. Wt: 336.42
InChI Key: LBWSBCWQXGFVQD-UHFFFAOYSA-N
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Description

“N-(1,1-dioxothiolan-3-yl)-2-quinolin-8-ylsulfanylacetamide” is a complex organic compound. The name suggests that it contains a dioxothiolan ring, a quinoline ring, and an acetamide group . These functional groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The dioxothiolan ring and the quinoline ring would contribute to the rigidity of the molecule, while the acetamide group could participate in hydrogen bonding .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The sulfanyl group (-SH) is a good nucleophile and could participate in substitution reactions . The acetamide group could undergo hydrolysis to form an amine and a carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Medicinal Chemistry Applications

Quinoline derivatives have shown significant promise in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. For example, quinoxaline derivatives have been synthesized and evaluated for their efficacy in inhibiting cancer cell viability and proliferation. Studies have shown that certain quinoxaline compounds exhibit inhibitory action on HCT-116 cancer cells and MCF-7 cancer cells, with some compounds demonstrating high inhibitory action and potential as enzyme inhibitors through molecular modeling studies (El Rayes et al., 2022).

Sensor Development

In the field of sensor development, quinoline-based fluorescent sensors have been designed for the selective detection of metal ions, such as cadmium (Cd2+), offering potential applications in environmental monitoring and bioimaging. These sensors operate via mechanisms that allow for the distinction of Cd2+ from zinc (Zn2+) through fluorescence enhancement, demonstrating the versatility of quinoline derivatives in creating highly selective chemosensors (Zhou et al., 2012).

Antimicrobial and Antiprotozoal Activity

Quinoline-based compounds have also been explored for their antimicrobial and antiprotozoal activities. A study on quinoxaline-oxadiazole hybrids revealed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, highlighting the potential of these compounds in treating infectious diseases (Patel et al., 2017).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs work by binding to specific proteins or enzymes and modulating their activity .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its physical and chemical properties. If it shows promising biological activity, it could be developed into a new drug .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-quinolin-8-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c18-14(17-12-6-8-22(19,20)10-12)9-21-13-5-1-3-11-4-2-7-16-15(11)13/h1-5,7,12H,6,8-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWSBCWQXGFVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CSC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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